Pimodivir

説明

ピモディビルは、インフルエンザの治療薬として開発された抗ウイルス薬です。インフルエンザウイルスポリメラーゼ塩基タンパク質2の阻害剤として作用します。 ピモディビルは、第II相臨床試験で有望な結果を示しましたが、標準治療法よりも優れているという利点が見られないため、2021年末に臨床開発が中止されました .

準備方法

合成ルートと反応条件

ピモディビルの合成には、ビシクロ[2.2.2]オクタンコアの形成や、フッ素化ピリミジンおよびピロロ[2,3-b]ピリジン部分の導入など、複数の工程が含まれます。反応条件には通常、有機溶媒、触媒、および制御された温度の使用が含まれ、目的の化学変換を確実にします。

工業生産方法

ピモディビルの工業生産には、収率と純度を最大限に高めるために、最適化された反応条件を用いた大規模合成が用いられる可能性があります。これには、高効率反応器、結晶化やクロマトグラフィーなどの精製技術、最終製品の一貫性を確保するための厳格な品質管理対策が含まれます。

化学反応の分析

反応の種類

ピモディビルは、次のものを含むさまざまな化学反応を起こします。

酸化: 分子への酸素原子の導入。

還元: 酸素原子の除去または水素原子の付加。

置換: ある官能基を別の官能基に置き換える。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための求核剤などがあります。条件は特定の反応によって異なりますが、一般的には制御された温度と、反応を促進するための溶媒の使用が含まれます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、還元は脱酸素化化合物を生成する可能性があります。

科学研究への応用

化学: ウイルスポリメラーゼの阻害を研究するためのモデル化合物。

生物学: ウイルス複製と耐性機構の理解のために。

科学的研究の応用

Phase 2b Studies

- TOPAZ Trial : A pivotal Phase 2b study demonstrated that pimodivir significantly reduced viral load in adult patients with acute uncomplicated seasonal influenza A. The trial showed a statistically significant decrease in the area under the curve (AUC) for viral load when compared to placebo:

- OPAL Study : Another significant Phase 2 study evaluated this compound in combination with oseltamivir in hospitalized patients. Results indicated that while this compound did not show additional clinical benefits over standard care alone, it did demonstrate a shorter time to symptom resolution compared to placebo .

Efficacy Against Resistant Strains

This compound has shown effectiveness against various strains of influenza A, including those resistant to neuraminidase inhibitors and amantadine. In vitro studies have confirmed its potency against pandemic strains such as H1N1 and H7N9 .

Safety Profile

Across multiple studies, this compound has been generally well tolerated with mild to moderate adverse effects reported, primarily gastrointestinal issues such as diarrhea. Serious adverse events were rare, indicating a favorable safety profile for further development .

Comparative Efficacy Data

The following table summarizes key findings from clinical trials assessing the efficacy of this compound compared to placebo and standard treatments:

Future Directions and Conclusion

This compound represents a promising addition to the antiviral arsenal against influenza A, particularly as resistance to current therapies becomes more prevalent. Ongoing research aims to further elucidate its efficacy and safety profile, especially in high-risk populations and hospitalized patients.

The development of this compound is supported by various health authorities, including the Biomedical Advanced Research and Development Authority (BARDA), emphasizing its potential role in addressing public health challenges posed by influenza viruses . Continued clinical trials will be essential for determining its place in treatment protocols for influenza A infections.

作用機序

ピモディビルは、インフルエンザAウイルスポリメラーゼ複合体のポリメラーゼ塩基タンパク質2サブユニットを阻害することによって効果を発揮します。 この阻害はウイルス複製プロセスを阻害し、ウイルスが増殖して拡散するのを防ぎます . 分子標的は、ウイルスRNA合成に不可欠な、ポリメラーゼ塩基タンパク質2のキャップ結合ドメインが含まれます .

類似の化合物との比較

類似の化合物

オセルタミビル: ニューラミニダーゼ酵素を阻害することによってインフルエンザの治療に使用される別の抗ウイルス薬。

バラキサビルマルボックス: インフルエンザウイルスポリメラーゼのキャップ依存性エンドヌクレアーゼ活性を阻害します。

ファビピラビル: インフルエンザウイルスのRNA依存性RNAポリメラーゼを標的にします。

ピモディビルの独自性

ピモディビルは、オセルタミビルやバラキサビルマルボックスなどの他の抗ウイルス薬の標的とは異なる、ポリメラーゼ塩基タンパク質2サブユニットの特異的な阻害に特徴があります . このユニークな作用機序により、ピモディビルはウイルス複製と耐性機構を研究するための貴重なツールとなります。

類似化合物との比較

Similar Compounds

Oseltamivir: Another antiviral drug used to treat influenza by inhibiting the neuraminidase enzyme.

Baloxavir marboxil: Inhibits the cap-dependent endonuclease activity of the influenza virus polymerase.

Favipiravir: Targets the RNA-dependent RNA polymerase of the influenza virus.

Uniqueness of Pimodivir

This compound is unique in its specific inhibition of the polymerase basic protein 2 subunit, which is different from the targets of other antiviral drugs like oseltamivir and baloxavir marboxil . This unique mechanism of action makes this compound a valuable tool for studying viral replication and resistance mechanisms.

生物活性

Pimodivir (JNJ-63623872) is a novel antiviral agent specifically designed to inhibit the polymerase basic protein 2 (PB2) subunit of the influenza A virus. This compound represents a significant advancement in the treatment of influenza, particularly in the context of rising resistance to traditional antiviral therapies. This article synthesizes current research findings, clinical trial data, and mechanistic insights into the biological activity of this compound.

This compound functions as a non-nucleoside inhibitor targeting the PB2 subunit of the influenza A virus polymerase complex. The binding of this compound to PB2 inhibits viral replication by obstructing the cap-binding pocket, which is crucial for viral mRNA synthesis. Structural studies have revealed that this compound stabilizes a transcriptionally inactive configuration of the polymerase, thus preventing effective viral transcription and replication .

Key Mechanistic Insights:

- Cap-Binding Pocket Inhibition : this compound occupies the 7-methyl GTP cap-binding pocket, essential for mRNA capping.

- Mid-Link Domain Interaction : It also interacts with the mid-link domain of PB2, promoting an inactive state that prevents transcription .

- Resistance Mutations : Research has identified several mutations in PB2 that confer resistance to this compound, particularly in regions critical for its binding and function. Notable mutations include N510T and S514R, which affect the stability of the polymerase complex in the presence of the drug .

Clinical Efficacy

This compound has undergone several clinical trials to evaluate its efficacy and safety profile. The most notable studies include:

Phase 2b Topaz Trial

- Objective : To assess the efficacy of this compound as monotherapy and in combination with oseltamivir.

- Results : The trial demonstrated a significant reduction in viral load over seven days in patients treated with this compound compared to placebo. The combination therapy with oseltamivir showed even greater efficacy.

| Treatment Group | Change in AUC Viral Load (day*log10 copies/mL) |

|---|---|

| This compound 300 mg vs placebo | -3.6 |

| This compound 600 mg vs placebo | -4.5 |

| This compound 600 mg + Oseltamivir vs placebo | -8.6 |

| This compound 600 mg + Oseltamivir vs this compound 600 mg | -4.1 |

- Safety Profile : The treatment was generally well tolerated, with mild to moderate diarrhea being the most common adverse event reported .

Human Challenge Study

- Design : Healthy volunteers were inoculated with an influenza A virus strain and treated with various doses of this compound.

- Findings : Results indicated a dose-dependent decrease in viral shedding and associated symptoms, supporting its potential as an effective antiviral agent against influenza A .

Resistance Mechanisms

Despite its efficacy, resistance to this compound has been observed, necessitating ongoing research into its mechanisms. Resistance mutations have been identified at several sites within PB2, including:

特性

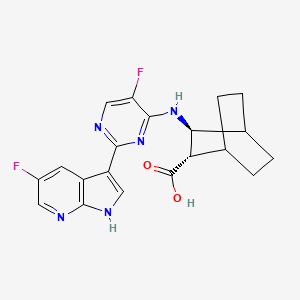

IUPAC Name |

(2S,3S)-3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N5O2/c21-11-5-12-13(7-24-17(12)23-6-11)18-25-8-14(22)19(27-18)26-16-10-3-1-9(2-4-10)15(16)20(28)29/h5-10,15-16H,1-4H2,(H,23,24)(H,28,29)(H,25,26,27)/t9?,10?,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPXDNKSIXAZEQ-SBBZOCNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028095 | |

| Record name | Pimodivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1629869-44-8 | |

| Record name | Pimodivir [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1629869448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimodivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pimodivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMODIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFC121MXC3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。